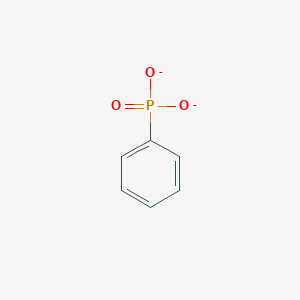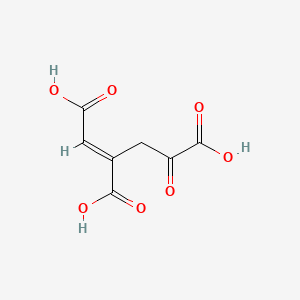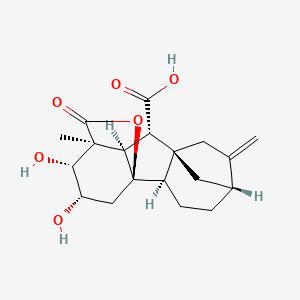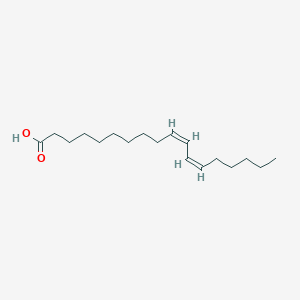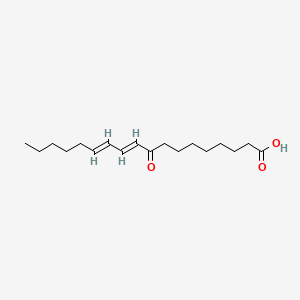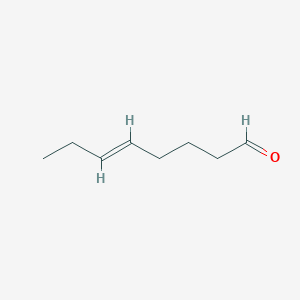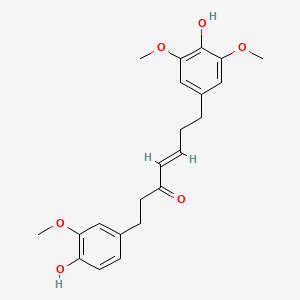![molecular formula C8H9N2O3S- B1237220 Acetyl[(4-aminophenyl)sulfonyl]azanide](/img/structure/B1237220.png)
Acetyl[(4-aminophenyl)sulfonyl]azanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfacetamide(1-) is an organic nitrogen anion that is the conjugate base of sulfacetamide arising from deprotonation of the N-acylsulfonamide function. It is a conjugate base of a sulfacetamide.
Applications De Recherche Scientifique
Immunogen Preparation
Acetyl[(4-aminophenyl)sulfonyl]azanide, as part of the compound 2[(4-aminophenyl)sulfonyl]-ethyl hydrogen sulfate, has been investigated for its potential in coupling polysaccharides to protein carriers. This approach is aimed at preparing artificial immunogens with polysaccharide specificity, which could be significant in vaccine development and immunotherapy (Himmelspach & Wrede, 1971).
Sulfonyl Azides in Organic Synthesis
Sulfonyl azides, including this compound, play a critical role as reagents in organic synthesis. They are utilized for diazo transfer to carbonyl compounds, which is a key step in the synthesis of a variety of organic compounds, including a-amino acid derivatives. This application is crucial for developing pharmaceuticals and complex organic molecules (Katritzky, Widyan, & Gyanda, 2008).
Formation of Sulfonyl Triazoles
In a study exploring the reaction of acetylides with sulfonyl azides, it was found that this compound could selectively form 1,5-substituted sulfonyl triazoles. This discovery provides access to regioisomeric products compared to traditional methods, expanding the toolkit available for synthetic chemists (Meza-Aviña et al., 2011).
Antibacterial and Anticancer Research
Compounds derived from this compound have been studied for their antibacterial and antitumor properties. For instance, the Schiff bases derived from sulfanilamides show potential in antimicrobial applications (Salehi et al., 2016). Furthermore, derivatives of this compound have been explored for their antitumor activity, indicating its potential in cancer therapy (Xing et al., 2020).
Propriétés
Formule moléculaire |
C8H9N2O3S- |
|---|---|
Poids moléculaire |
213.24 g/mol |
Nom IUPAC |
(1E)-N-(4-aminophenyl)sulfonylethanimidate |
InChI |
InChI=1S/C8H10N2O3S/c1-6(11)10-14(12,13)8-4-2-7(9)3-5-8/h2-5H,9H2,1H3,(H,10,11)/p-1 |
Clé InChI |
SKIVFJLNDNKQPD-UHFFFAOYSA-M |
SMILES isomérique |
C/C(=N\S(=O)(=O)C1=CC=C(C=C1)N)/[O-] |
SMILES canonique |
CC(=NS(=O)(=O)C1=CC=C(C=C1)N)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![thymidine 5'-[3-(4-amino-4,6-dideoxy-D-glucopyranosyl) dihydrogen diphosphate]](/img/structure/B1237137.png)


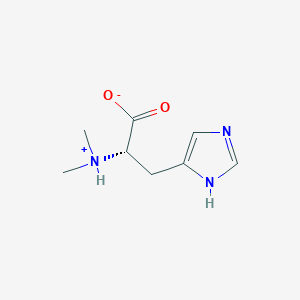
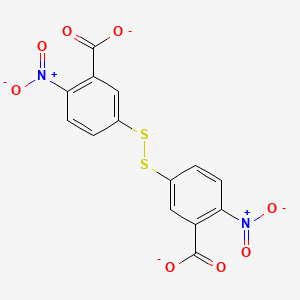
![2-[[3-Butyl-6-(4-morpholinyl)-4-oxo-2-quinazolinyl]thio]acetamide](/img/structure/B1237144.png)
